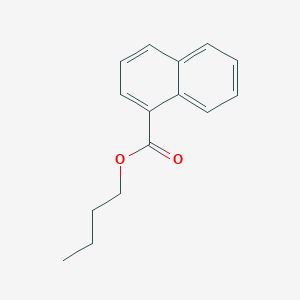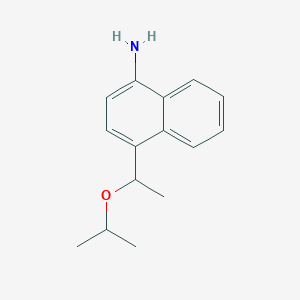
4-(1-Isopropoxyethyl)naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Isopropoxyethyl)naphthalen-1-amine is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This compound is part of the polycyclic aromatic hydrocarbons family and is primarily used for research purposes . Its structure consists of a naphthalene ring substituted with an isopropoxyethyl group and an amine group, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropoxyethyl)naphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Substitution Reaction: An isopropoxyethyl group is introduced to the naphthalene ring through a substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Isopropoxyethyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, substituted naphthalenes, and amine derivatives .
Applications De Recherche Scientifique
4-(1-Isopropoxyethyl)naphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 4-(1-Isopropoxyethyl)naphthalen-1-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The parent compound of 4-(1-Isopropoxyethyl)naphthalen-1-amine.
1-Naphthylamine: A similar compound with an amine group attached to the naphthalene ring.
2-Isopropoxynaphthalene: A compound with an isopropoxy group attached to the naphthalene ring.
Uniqueness
This compound is unique due to the presence of both an isopropoxyethyl group and an amine group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C15H19NO |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
4-(1-propan-2-yloxyethyl)naphthalen-1-amine |
InChI |
InChI=1S/C15H19NO/c1-10(2)17-11(3)12-8-9-15(16)14-7-5-4-6-13(12)14/h4-11H,16H2,1-3H3 |
Clé InChI |
NVTAAHJTJAKCCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(C)C1=CC=C(C2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







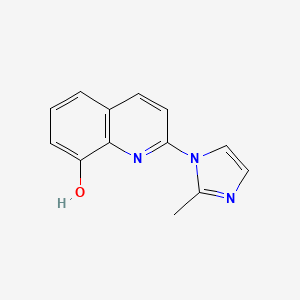
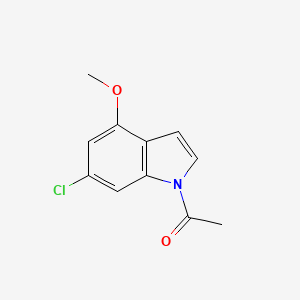
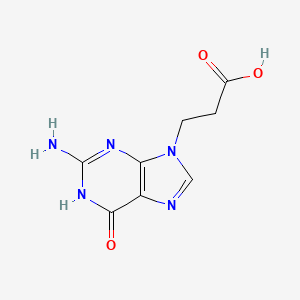

![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)



